molecular formula C20H13ClFNO3S3 B11446749 5-[(2-Chlorobenzyl)sulfanyl]-4-[(4-fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazole

5-[(2-Chlorobenzyl)sulfanyl]-4-[(4-fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazole

Cat. No.: B11446749
M. Wt: 466.0 g/mol
InChI Key: ICMZNVXXUAKYBS-UHFFFAOYSA-N
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Description

5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE: is a complex organic compound featuring a diverse array of functional groups, including a chlorophenyl, fluorobenzenesulfonyl, thiophene, and oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and fluorobenzenesulfonyl intermediates, followed by their coupling with thiophene and oxazole derivatives under controlled conditions. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper complexes, and various solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE undergoes various chemical reactions, including:

    Oxidation: The sulfur and thiophene moieties can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the sulfonyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl and fluorobenzenesulfonyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, potassium carbonate, dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.

Biology: In biological research, it may serve as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s diverse functional groups allow it to engage in multiple binding interactions, potentially modulating the activity of its targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • 5-{[(2-BROMOPHENYL)METHYL]SULFANYL}-4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE
  • 5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE

Uniqueness: The presence of the chlorophenyl and fluorobenzenesulfonyl groups in 5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE imparts unique chemical properties, such as enhanced reactivity and potential for specific binding interactions, distinguishing it from similar compounds.

Properties

Molecular Formula

C20H13ClFNO3S3

Molecular Weight

466.0 g/mol

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C20H13ClFNO3S3/c21-16-5-2-1-4-13(16)12-28-20-19(23-18(26-20)17-6-3-11-27-17)29(24,25)15-9-7-14(22)8-10-15/h1-11H,12H2

InChI Key

ICMZNVXXUAKYBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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